Scaffold Validation: Potent c-Met Inhibition by the Core Triazolo-Thiadiazole Structure
The core [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold present in 945314-62-5 is the basis of a potent c-Met inhibitor. The foundational compound HL-11, which contains this exact heterocyclic core, inhibited c-Met kinase with an IC50 of 0.19 µM [1]. This provides a quantitative baseline confirming the scaffold's intrinsic activity, which the 3-chloroaniline substitution of 945314-62-5 is designed to further optimize.
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | N/A (The target compound is a precursor for synthesizing active derivatives; the core scaffold shows IC50 = 0.19 µM in derivative HL-11) |
| Comparator Or Baseline | Unsubstituted scaffold or other kinase inhibitor scaffolds |
| Quantified Difference | The scaffold delivers sub-micromolar intrinsic potency, a pre-requisite for lead development. |
| Conditions | In vitro c-Met kinase assay (reference compound HL-11) |
Why This Matters
This validates the scaffold as a privileged structure for c-Met inhibition, making 945314-62-5 a rational choice for synthesizing focused libraries to improve potency and selectivity.
- [1] Zhang L, et al. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Eur J Med Chem. 2018 Apr 25;150:809-816. View Source
